molecular formula C14H15NO2 B12876423 Ethyl 5-(p-tolyl)furan-2-carbimidate

Ethyl 5-(p-tolyl)furan-2-carbimidate

Cat. No.: B12876423
M. Wt: 229.27 g/mol
InChI Key: KPCSJPZHMGSPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(p-tolyl)furan-2-carbimidate (CAS 791548-13-5) is a chemical building block with a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of 229.28 g/mol . This compound is supplied with a high purity of 97% and should be stored sealed in a dry environment at 2-8°C to maintain stability . Structurally, it belongs to a class of furan-2-carboxamide derivatives, which are of significant interest in medicinal chemistry as stable bioisosteric replacements for metabolically labile furanones and lactones . Research into structurally related furan-2-carboxamides has demonstrated their potential as antibiofilm agents against the opportunistic pathogen Pseudomonas aeruginosa . These compounds are investigated for their ability to disrupt quorum sensing, a bacterial cell-cell communication system that regulates virulence and biofilm formation . Molecular docking studies suggest that analogs of this compound class may act by targeting the LasR receptor, a key regulator in the quorum sensing hierarchy, potentially inhibiting the production of virulence factors like pyocyanin and proteases without affecting bacterial growth . As such, this compound serves as a valuable synthetic intermediate for researchers developing novel anti-virulence strategies and exploring the chemical biology of biofilm-mediated resistance. This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 5-(4-methylphenyl)furan-2-carboximidate

InChI

InChI=1S/C14H15NO2/c1-3-16-14(15)13-9-8-12(17-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3

InChI Key

KPCSJPZHMGSPTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1=CC=C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(p-tolyl)furan-2-carbimidate typically involves the reaction of ethyl furan-2-carboxylate with p-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(p-tolyl)furan-2-carbimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-(p-tolyl)furan-2-carbimidate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(p-tolyl)furan-2-carbimidate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other p-tolyl-substituted furan and heterocyclic derivatives. Below is a comparative analysis based on melting points, substituent effects, and applications:

Table 1: Key Properties of Ethyl 5-(p-Tolyl)furan-2-carbimidate and Analogues
Compound Name Key Substituents Melting Point (°C) Key Applications/Properties Reference
This compound (Target) p-Tolyl, ethyl carbimidate Not reported Potential intermediate for drug synthesis -
3-(1-((5-Acetyl-3-(p-tolyl)-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono)ethyl)-6-methyl-2H-chromen-2-one (11b) p-Tolyl, thiadiazole, chromenone 201–203 Antimicrobial activity
Ethyl 5-((1-(6-methyl-2-oxo-2H-chromen-3-yl)ethylidene)hydrazono)-4-(p-tolyl)-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (11d) p-Tolyl, thiadiazole, chromenone 171–173 Fluorescence, catalytic applications
5-(2,4-Dimethylphenyl)-N-methyl-N-(2-oxo-2-(p-tolyl)ethyl)furan-2-sulfonamide (4m) p-Tolyl, sulfonamide 195–196 Antimicrobial screening
(R)-5-(Hydroxymethyl)-3-(p-tolyl)imidazolidine-2,4-dione (G7) p-Tolyl, imidazolidinedione 168–170 Chiral recognition, enantioselectivity

Key Observations

Substituent Influence on Melting Points :

  • Thiadiazole derivatives (e.g., 11b, 11d) exhibit lower melting points (171–203°C) compared to sulfonamide (4m: 195–196°C) and imidazolidinedione (G7: 168–170°C) analogues, likely due to differences in hydrogen bonding and molecular symmetry .
  • The absence of polar groups (e.g., sulfonamide or hydroxyl) in this compound may result in a lower melting point than 4m or G7, though experimental data is required for confirmation.

The p-tolyl group enhances lipophilicity across all compounds, favoring membrane permeability in bioactive molecules .

Applications :

  • Thiadiazole derivatives (e.g., 11b, 11d) are explored for antimicrobial and catalytic uses, while sulfonamides (4m) are prioritized in antimicrobial screening .
  • The target compound’s carbimidate functionality suggests utility as a precursor for amidines or heterocyclic scaffolds in drug discovery .

Q & A

Q. Q1. What are the established synthetic routes for Ethyl 5-(p-tolyl)furan-2-carbimidate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Formation: Start with a furan-2-carboxylate derivative. For example, bromination at the 5-position of ethyl furan-2-carboxylate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) yields ethyl 5-bromofuran-2-carboxylate .

Cross-Coupling: A Suzuki-Miyaura coupling with p-tolylboronic acid introduces the p-tolyl group. Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system (80°C, 12h) are standard conditions .

Imidate Formation: React the intermediate with ammonia or an amine source under acidic conditions (e.g., HCl/EtOH) to form the carbimidate.

Key Variables:

  • Catalyst Loading: Pd(PPh₃)₄ at 5 mol% optimizes coupling efficiency. Lower amounts reduce yield (<50%) .
  • Temperature: Elevated temperatures (>100°C) may degrade the furan ring, while lower temperatures (<70°C) stall the reaction.

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • 1H NMR: Key signals include:
    • p-Tolyl aromatic protons: δ 7.20–7.40 (doublet, 2H) and δ 7.00–7.10 (doublet, 2H) .
    • Furan protons: δ 6.30–6.50 (singlet, 1H, H-3) and δ 7.30–7.50 (doublet, 1H, H-4) .
    • Ethoxy group: δ 1.30–1.50 (triplet, 3H) and δ 4.20–4.40 (quartet, 2H) .
  • 13C NMR: Confirm the carbimidate carbonyl at δ 160–165 ppm and furan carbons at δ 110–150 ppm .

Validation Tips:

  • Compare with analogs like ethyl 5-ethylfuran-2-carboxylate (δ 165 ppm for carbonyl) .
  • Use HSQC/HMBC to resolve ambiguous couplings, especially for overlapping aromatic signals.

Advanced Research Questions

Q. Q3. What mechanistic insights explain side-product formation during the Suzuki coupling step?

Methodological Answer: Common side products include:

  • Deboronation Byproducts: Occurs when the boronic acid undergoes protodeboronation under acidic conditions. Mitigate by maintaining pH > 7.0 .
  • Homocoupling: Pd-catalyzed dimerization of p-tolylboronic acid forms biphenyl derivatives. Additives like TBAB (tetrabutylammonium bromide) suppress this .

Experimental Design:

  • Kinetic Studies: Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1). Homocoupling products have higher Rf values (~0.7 vs. 0.5 for target) .
  • DFT Calculations: Simulate transition states to identify energy barriers for deboronation vs. cross-coupling .

Q. Q4. How does the electronic nature of the p-tolyl group impact the compound’s reactivity in further functionalization?

Methodological Answer: The p-tolyl group’s electron-donating methyl substituent enhances electrophilic substitution at the furan ring’s 4-position:

  • Nitration: HNO₃/AcOH introduces a nitro group at H-4 (δ 8.50 ppm in 1H NMR post-reaction) .
  • Sulfonation: SO₃/Pyridine selectively sulfonates the furan ring, confirmed by a downfield shift of H-3 (δ 6.80 ppm) .

Data Contradictions:

  • Steric Effects: Bulky substituents on the p-tolyl group (e.g., tert-butyl) reduce reaction rates by 40% due to steric hindrance .

Q. Q5. What strategies can resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Inconsistent antimicrobial activity data (e.g., MIC ranging from 8–64 µg/mL) may arise from:

  • Assay Variability: Standardize using CLSI guidelines for broth microdilution.
  • Purity Verification: HPLC (C18 column, MeCN:H₂O = 70:30) ensures >95% purity. Impurities like residual Pd (detected via ICP-MS) can skew results .

Q. Table: Comparative Bioactivity Data

StudyMIC (µg/mL)Purity (%)Method
A 8–1698CLSI
B 32–6485Disk Diffusion

Q. Q6. How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to identify hydrolysis-prone sites (e.g., carbimidate group) .
  • MD Simulations: Simulate aqueous environments (pH 1–14) to track bond dissociation. The carbimidate hydrolyzes rapidly at pH < 3 (t₁/₂ = 2h) but remains stable at pH 7–9 .

Validation:

  • Compare with experimental HPLC stability data (e.g., 90% degradation at pH 2 after 24h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.